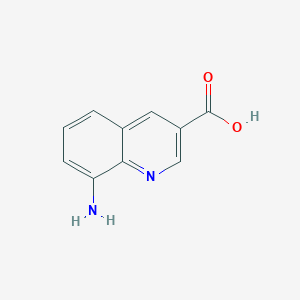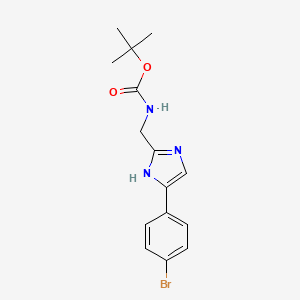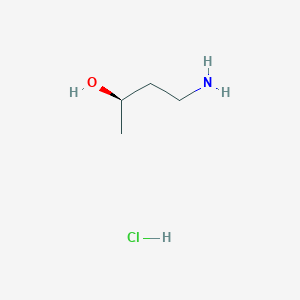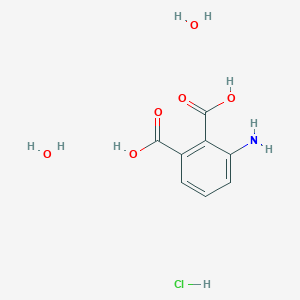
3-アミノフタル酸塩酸塩二水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminophthalic Acid Hydrochloride Dihydrate is a chemical compound with the molecular formula C8H8ClNO4·2H2O. It is a derivative of phthalic acid and is commonly used in various scientific research applications. This compound is known for its role in the preparation of local anesthetics and other chemical intermediates .
科学的研究の応用
3-Aminophthalic Acid Hydrochloride Dihydrate is used in a wide range of scientific research applications, including:
Chemistry: As a reactant in the synthesis of local anesthetics and other chemical intermediates.
Biology: Used in the study of enzyme reactions and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate typically involves the reduction of 3-nitrophthalic acid. One common method includes the following steps :
Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent such as normal hexane.
Nitrogen Displacement: Replace the air in the reactor with nitrogen to create an inert atmosphere.
Hydrogenation Reaction: Add a catalyst such as skeleton nickel and introduce hydrogen gas to reduce the nitro group to an amino group.
Complexation Reaction: Cool the reaction mixture and add concentrated hydrochloric acid to form the hydrochloride salt.
Centrifugal Drying: Centrifuge the product and dry it under vacuum to obtain 3-Aminophthalic Acid Hydrochloride Dihydrate.
Industrial Production Methods
The industrial production of 3-Aminophthalic Acid Hydrochloride Dihydrate follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the product .
化学反応の分析
Types of Reactions
3-Aminophthalic Acid Hydrochloride Dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrophthalic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and catalysts such as iron.
Reduction: Hydrogen gas and catalysts like skeleton nickel or hydrazine hydrate are used.
Substitution: Various reagents can be used depending on the desired product, such as acyl chlorides for acylation reactions.
Major Products Formed
3-Nitrophthalic Acid: Formed by oxidation.
3-Aminophthalic Acid: Formed by reduction.
Various Derivatives: Formed by substitution reactions.
作用機序
The mechanism of action of 3-Aminophthalic Acid Hydrochloride Dihydrate involves its ability to participate in various chemical reactions due to the presence of the amino and carboxyl groups. These functional groups allow it to form hydrogen bonds and interact with other molecules, making it a versatile intermediate in chemical synthesis .
類似化合物との比較
Similar Compounds
3-Nitrophthalic Acid: A precursor in the synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate.
Phthalic Acid: The parent compound from which 3-Aminophthalic Acid Hydrochloride Dihydrate is derived.
Luminol: A compound that also contains an amino group and is used in chemiluminescence reactions.
Uniqueness
3-Aminophthalic Acid Hydrochloride Dihydrate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its stability and ease of synthesis make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
3-aminophthalic acid;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGXHHKKTRKNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
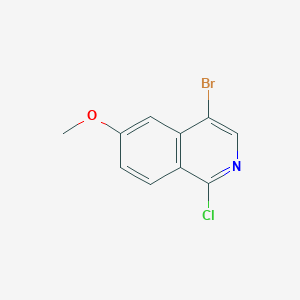
![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)
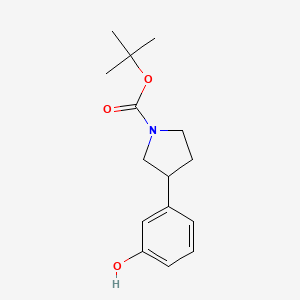
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
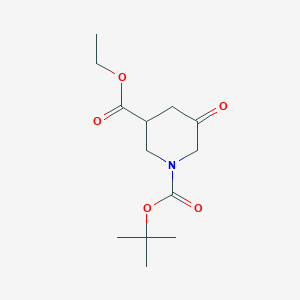
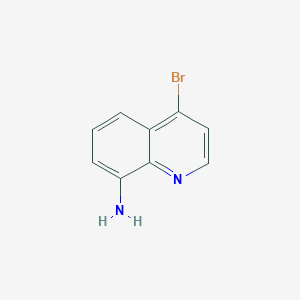
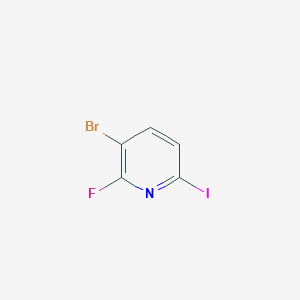
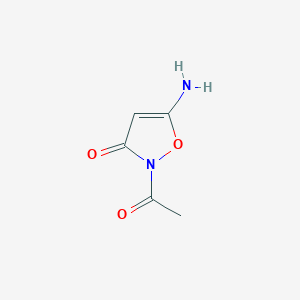
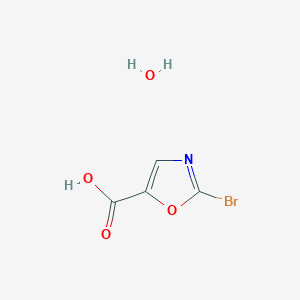
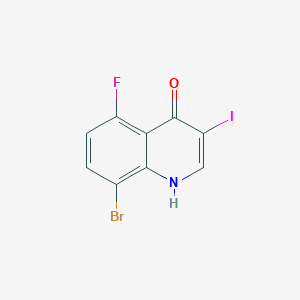
![Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride](/img/structure/B1375802.png)
